Ethyl 7-oxodecanoate
Overview
Description
Ethyl 7-oxodecanoate is a chemical compound with the molecular formula C12H22O3 . It has a molecular weight of 214.3 and appears as a colorless oil .
Synthesis Analysis
The synthesis of esters like Ethyl 7-oxodecanoate can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The InChI code for Ethyl 7-oxodecanoate is1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 7-oxodecanoate is a colorless oil . It has a molecular weight of 214.3 and a molecular formula of C12H22O3 .Scientific Research Applications
Synthesis of Macrocyclic Systems
Ethyl 2-oxocyclododecanecarboxylate has been utilized as a key intermediate in the synthesis of macrocyclic systems, which incorporate fused or exocyclic nitrogen heterocycles of different ring sizes. This approach is significant in creating complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).
Preparation of Specific Carboxylates
The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound with potential pharmaceutical significance, involves a process starting from a similar ethyl ester compound (Kiely, 1991).
Pheromone Synthesis
Ethyl (7S)-10-hydroxy-7-methyldecanoate, a compound related to ethyl 7-oxodecanoate, has been synthesized for use in creating pheromones for various insects. This research is crucial for understanding insect behavior and potentially controlling pest populations (Lamers, Rusu, Wijnberg, & Groot, 2003).
Synthesis of Ethyl Esters
Research on the synthesis of ethyl 7-chloro-2-oxoheptylate, a related compound, highlights the potential of these esters in pharmaceutical synthesis, especially as intermediates in complex chemical processes (Xin-zhi, 2006).
Stability in Forensic Applications
Studies on the stability of ethyl sulfate, a metabolite of ethanol, are important in forensic science. Understanding the stability of such compounds aids in determining the history of ethanol consumption, which can be critical in forensic investigations (Halter, Laengin, Al-Ahmad, Wurst, Weinmann, & Kuemmerer, 2009).
properties
IUPAC Name |
ethyl 7-oxodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-8-11(13)9-6-5-7-10-12(14)15-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJDBWMBTHGWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645672 | |
Record name | Ethyl 7-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxodecanoate | |
CAS RN |
73276-75-2 | |
Record name | Ethyl 7-oxodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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